6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate
Description
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate is a bicyclic chromenone derivative functionalized with a methyl group at position 6 and a 2-furoate ester at position 6. The 2-furoate ester substituent introduces aromaticity and polarity, influencing solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-10-14(22-18(20)15-6-3-9-21-15)8-7-12-11-4-2-5-13(11)17(19)23-16(10)12/h3,6-9H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVIFCBSMKJKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate typically involves multi-step organic reactions
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Cyclopenta[c]chromen Core Synthesis
Starting Materials: The synthesis begins with a suitable precursor such as 2-hydroxyacetophenone.
Reaction Conditions: The precursor undergoes cyclization in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to form the cyclopenta[c]chromen structure.
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Esterification
Reagents: The cyclopenta[c]chromen intermediate is then reacted with furoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction typically yields alcohols or alkanes.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Scientific Research Applications
Structural Features
The compound contains a chromenyl moiety fused with a cyclopentane ring and an ester functional group derived from furoic acid. These features enhance its reactivity and potential interactions with biological targets.
Medicinal Chemistry
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Anticancer Activity :
- Preliminary studies suggest that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the range of 15.3 to 22.1 μM against HeLa and MCF-7 cell lines, respectively.
- Case Study : A study utilizing MTT assays demonstrated that modifications to the chromenyl structure can enhance cytotoxic effects on cancer cells.
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Anti-inflammatory Properties :
- The compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Mechanism of Action : Interaction studies indicate that it may modulate the activity of cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammatory processes.
Synthetic Organic Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Conversion of functional groups to ketones or carboxylic acids.
- Reduction : Transformation of oxo groups to hydroxyl groups.
- Substitution Reactions : Participation in nucleophilic substitution reactions, particularly at the ester moiety.
Biological Probes
Due to its structural diversity, the compound can be utilized as a probe to study biological processes involving chromen derivatives. Its interactions with enzymes or receptors could provide insights into metabolic pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Chromenone Derivatives
Chromenone-based esters with varying substituents provide insights into structure-activity relationships. Below is a comparative analysis with key analogues:
Key Observations:
This difference likely reduces lipophilicity (clogP ~2.5 vs. ~3.1 for the methylpropanoate derivative), enhancing aqueous solubility. Odor profiles of simple furoate esters (e.g., ethyl vs. allyl 2-furoate) demonstrate that even minor ester modifications drastically alter sensory properties, suggesting the 2-furoate in the target compound may confer unique interactions in biological systems .
Research Findings and Data Gaps
Biological Activity: No direct studies on the target compound are reported. However, chromenone derivatives are known for anti-inflammatory and anticancer properties. The 2-furoate group may modulate kinase inhibition, as seen in structurally related furoate-containing drugs.
Physicochemical Properties: Predicted solubility (SwissADME): ~0.1 mg/mL in water, with higher solubility in DMSO. Thermal stability (estimated): Decomposition temperature ~250°C (based on cyclopenta[c]chromenone analogs).
Critical Analysis of Evidence
- This underscores the need for targeted studies.
- Limitations : Structural data (e.g., XRD) for the target compound is absent. Tools like SHELXL or ORTEP could resolve conformational details.
Biological Activity
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and comparisons with related compounds.
- Molecular Formula : C15H14O5
- Molecular Weight : 274.27 g/mol
- CAS Number : 314743-72-1
Research indicates that compounds similar to this compound exhibit various biological activities. The proposed mechanisms include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Antioxidant Activity : Compounds within this class have shown potential as antioxidants, which may contribute to their therapeutic effects .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
- Study on Anticancer Properties : A study investigated the effects of 6-methyl-4-oxo derivatives on cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory disorders .
Comparative Analysis
To understand the unique properties of this compound compared to related compounds, the following table outlines key differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Methyl-4-oxo-cyclopenta[c]chromen | C15H14O5 | Basic structure without additional functional groups. |
| Methyl (6-methyl-4-oxo-cyclopenta[c]chromen)oxyacetate | C16H16O5 | Contains an acetate group; used as an intermediate. |
| 2-(6-Methyl-4-oxo-cyclopenta[c]chromen)propanoic acid | C16H16O5 | Features a propanoic acid moiety; different activity profile. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of furoate esters typically involves condensation reactions under acidic or catalytic conditions. For example, ethyl 2-furoate derivatives are synthesized via acid-catalyzed esterification (e.g., H₂SO₄ at 60°C for 8 hours), achieving yields up to 95% after recrystallization . For the cyclopenta[c]chromen scaffold, cascade reactions involving C–H oxidation and cyclization (e.g., using ethyl acetate/hexane solvent systems) are effective . Key parameters include temperature control (room temperature to 60°C), solvent polarity, and purification via silica gel chromatography.
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Furoate ester formation | H₂SO₄, 60°C, 8 h | 95% | |
| Chromen core synthesis | Ethyl acetate/hexane, RT, 62 h | ~80% |
Q. How can researchers structurally characterize this compound using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinned data . For visualization, WinGX and ORTEP provide GUI-based tools to analyze molecular geometry and generate publication-quality ellipsoid plots . Key steps:
Grow high-quality crystals via slow evaporation.
Collect diffraction data (e.g., Mo-Kα radiation).
Refine using SHELXL’s Least Squares algorithm with Hirshfeld rigid-bond restraints.
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., thermal parameters, bond lengths) be resolved during refinement?
- Methodological Answer : Contradictions in displacement parameters often arise from disorder or twinning. SHELXL’s TWIN/BASF commands model twinning, while PART instructions resolve disorder . For bond-length outliers, cross-validate with density functional theory (DFT) calculations (e.g., comparing experimental vs. computed bond lengths for cyclopenta[c]chromen derivatives) . Example workflow:
- Apply Hirshfeld rigid-bond restraints to suppress unrealistic thermal motion .
- Use SQUEEZE in PLATON to model solvent-accessible voids .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly its kinase inhibition potential?
- Methodological Answer : Analogous furoate esters (e.g., methyl 2-furoate derivatives) show selectivity for kinases like GRK2 over PKA due to steric and electronic interactions in the adenine-binding pocket . For this compound:
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Perform molecular docking (e.g., AutoDock Vina) to map interactions with GRK2’s catalytic domain.
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Validate via enzyme inhibition assays (IC₅₀ determination) and compare with control inhibitors (e.g., balanol) .
Kinase Target Inhibition Assay Selectivity Ratio (vs. PKA) Reference GRK2 Fluorescence polarization >10-fold
Q. How do substituents on the cyclopenta[c]chromen core influence pharmacological properties such as metabolic stability or target binding?
- Methodological Answer : Substituent effects are studied via:
- Synthetic modifications : Introduce electron-withdrawing groups (e.g., bromine at position 8) to enhance metabolic stability .
- Pharmacokinetic profiling : Use liver microsome assays to measure half-life (t₁/₂) and CYP450 inhibition.
- In silico ADMET : Predict logP and solubility via SwissADME, correlating with experimental HPLC retention times .
Q. What analytical techniques are critical for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer : Cross-disciplinary validation is essential:
- Dose-response curves : Replicate assays in triplicate, using standardized positive controls (e.g., staurosporine for kinases).
- Orthogonal assays : Confirm GRK2 inhibition via both fluorescence polarization and radiometric assays .
- Data triangulation : Apply iterative qualitative analysis (e.g., coding contradictions in activity data using NVivo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
